molecular formula C21H29N5O2 B8452222 2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-benzylpiperidine-4-yl)-N-methylacetamide

2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-benzylpiperidine-4-yl)-N-methylacetamide

Cat. No. B8452222
M. Wt: 383.5 g/mol
InChI Key: UFFJZHVXSNLCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-benzylpiperidine-4-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C21H29N5O2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-benzylpiperidine-4-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-benzylpiperidine-4-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

IUPAC Name

2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-(1-benzylpiperidin-4-yl)-N-methylacetamide

InChI

InChI=1S/C21H29N5O2/c1-15-20(22)16(2)24-21(23-15)28-14-19(27)25(3)18-9-11-26(12-10-18)13-17-7-5-4-6-8-17/h4-8,18H,9-14,22H2,1-3H3

InChI Key

UFFJZHVXSNLCEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 30 (calculated assuming that Compound 9 in the previous process was 74.74 g and the yield of amidation was 80%) was dissolved in chloroform (140 mL). The solution was added to a 6N aqueous HCl solution (530 mL) at room temperature (20 to 30° C.). The equipment used to add compound 30 was thoroughly washed with chloroform (240 mL) and was then stirred at room temperature (20 to 30° C.) for 2.5 hours. After the chloroform layer was separated, chloroform (300 mL) was added to the aqueous layer. While ice (740.7 g in total) was added as necessary, a 4N aqueous sodium hydroxide solution (805 mL) was added portionwise. An additional amount of 4N aqueous sodium hydroxide solution (25 mL to adjust the pH of the aqueous layer to 8.5) was added, followed by the addition of chloroform (80 mL), and separation was performed. After the chloroform layer was separated, chloroform (200 mL) was added to the aqueous layer and separation was performed again. The chloroform layer collected in the two extraction processes was dried over magnesium sulfate and suction-filtered. The filtrate was then evaporated under reduced pressure to give 100.15 g (103.9% yield, in 2 steps) of the crude desired product as a pale yellow solid.
Name
Compound 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
530 mL
Type
reactant
Reaction Step Three
[Compound]
Name
compound 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Five
Yield
103.9%

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